molecular formula C11H12N4O2 B1405984 Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 1499395-16-2

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B1405984
CAS No.: 1499395-16-2
M. Wt: 232.24 g/mol
InChI Key: TVNQXHKRQLVTQH-UHFFFAOYSA-N
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Description

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate ( 1499395-16-2) is a high-purity chemical building block designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a molecular formula of C11H12N4O2 and a molecular weight of 232.24 g/mol . Its structure incorporates both a pyrazole ring with an ester functional group and a 4-aminopyridine moiety, making it a versatile scaffold for the synthesis of more complex molecules. The 4-aminopyridine group is a key feature, often serving as a hydrogen bond donor and acceptor, which can be critical for interacting with biological targets. As part of the pyrazole class of heterocycles, this compound is a valuable precursor in the development of bioactive molecules. Pyrazole and 5-aminopyrazole derivatives are recognized as key starting materials for creating fused heterocyclic systems such as pyrazolopyridines and pyrazolopyrimidines, which are prominent structures in medicinal chemistry . These derivatives are frequently investigated for a wide spectrum of biological activities, including potential use as enzyme inhibitors, anticancer agents, and antimicrobials . This product is intended for research purposes as a chemical intermediate to support the discovery and development of novel therapeutic agents. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

ethyl 1-(4-aminopyridin-2-yl)pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)8-6-14-15(7-8)10-5-9(12)3-4-13-10/h3-7H,2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVNQXHKRQLVTQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=NC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent Reaction (MCR) Approach

Overview:
The multicomponent synthesis is a prominent method for preparing Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate, utilizing enaminones, benzaldehyde, hydrazine hydrochloride, and ethyl cyanoacetate as starting materials. This approach is favored due to its simplicity, high atom economy, and ability to generate diverse derivatives in a single step.

Reaction Conditions:

  • Solvent: Water (eco-friendly solvent)
  • Catalyst: Catalytic amount of ammonium acetate
  • Temperature: Reflux conditions
  • Reaction time: Short, typically a few hours

Reaction Pathway:
The process involves a three- or four-component reaction where enaminones react with benzaldehyde and hydrazine to form pyrazole or pyrazolo[3,4-b]pyridine derivatives. The key steps include nucleophilic attack, cyclization, and aromatization, leading to the formation of the heterocyclic core.

Research Findings:

  • Abdelkhalik et al. (2024) demonstrated the synthesis of various pyrazole derivatives via this method, with yields ranging from 60% to 77% and reaction times of 2-4 hours.
  • The process allows for the introduction of different substituents, including phenyl, 2-thienyl, and 2-furyl groups, enhancing the compound's diversity.

Data Table: Multicomponent Synthesis of Pyrazole Derivatives

Product R Ar Yield (%) Melting Point (°C)
4a H Phenyl 75 160-162
4b H 2-Thienyl 77 156-158
4c H 2-Furyl 73 170-172
4d Methyl Phenyl 60 124-126
4e Methyl 2-Thienyl 66 173-175
4f Methyl 2-Furyl 63 162-164

Nucleophilic Substitution and Cyclization

Overview:
Traditional synthesis involves nucleophilic substitution reactions where amino groups or other nucleophiles are introduced onto pyridine or pyrazole rings, followed by cyclization to form the heterocyclic core.

Reaction Conditions:

  • Reagents: Amino derivatives of pyridine and pyrazole precursors
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol
  • Temperature: Reflux or elevated temperatures (80-120°C)
  • Catalysts: Acidic or basic catalysts depending on the specific step

Research Findings:

  • The nucleophilic substitution of halogenated pyridine derivatives with amino groups, followed by cyclization with hydrazines or similar nucleophiles, has been reported to produce the target compound with moderate to high yields (50-85%).
  • These methods often require multiple steps and purification processes.

Cyclization of Pyrazoline Intermediates

Overview:
Another route involves synthesizing pyrazoline intermediates via hydrazine addition to α,β-unsaturated carbonyl compounds, followed by oxidative aromatization to yield the final heterocycle.

Reaction Conditions:

  • Reagents: Hydrazines, α,β-unsaturated carbonyl compounds
  • Solvent: Ethanol or acetic acid
  • Temperature: Reflux or microwave-assisted heating
  • Oxidants: Air, hydrogen peroxide, or other mild oxidizing agents

Research Findings:

  • This method offers a straightforward route with yields typically between 55% and 80%.
  • Microwave-assisted techniques significantly reduce reaction times.

Summary of Preparation Methods

Method Key Features Advantages Limitations
Multicomponent Reactions One-pot, environmentally friendly, diverse substituents High efficiency, short reaction times Requires optimization for specific derivatives
Nucleophilic Substitution Stepwise, relies on halogenated precursors Good yields, well-understood Multi-step, less green
Cyclization of Pyrazolines Uses hydrazines and unsaturated carbonyls Rapid, high yields with microwave aid Requires specific intermediates

Notes and Considerations

  • Reaction Optimization:
    Reaction parameters such as temperature, solvent, and catalysts need to be optimized for specific substituents to maximize yield and purity.

  • Environmental Impact:
    Green chemistry principles favor multicomponent reactions in aqueous media with minimal use of hazardous reagents.

  • Functional Group Compatibility: The synthetic routes accommodate various functional groups, facilitating the synthesis of derivatives for biological testing.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The ethyl ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate serves as a versatile building block in the synthesis of biologically active compounds. Its derivatives have been explored for their potential therapeutic effects, including:

  • G-Secretase Inhibitors : These compounds are essential in the treatment of Alzheimer's disease by inhibiting the enzyme responsible for the formation of amyloid-beta peptides, which are implicated in the disease's pathology .
  • Receptor Antagonists : Research indicates that derivatives of this compound can act as antagonists for various receptors, including:
    • Human vanilloid receptor
    • Adenosine A1 receptor
    • Dopamine D4 receptor .

Synthesis of Bioactive Compounds

The compound is utilized in the synthesis of various heterocycles and bioactive scaffolds. Its unique chemical structure allows for modifications that lead to new compounds with desirable biological activities:

Compound TypeApplication AreaReference
G-Secretase InhibitorsAlzheimer's disease treatmentOwens et al., Bioorg. Med. Chem. Lett., 2003
Receptor AntagonistsPain management and neuroprotectionChurcher et al., Bioorg. Med. Chem. Lett., 2003
Heterocyclic ScaffoldsDrug discoveryGreen-Bond Forming Reactions

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. Testing against various bacterial strains has shown promising results, indicating potential applications in developing new antimicrobial agents.

Material Science Applications

Beyond medicinal chemistry, this compound has implications in materials science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
  • Nanotechnology : Its derivatives have been explored for use in nanostructured materials, potentially leading to advancements in drug delivery systems and biosensors.

Case Study 1: Synthesis of G-Secretase Inhibitors

In a study conducted by Owens et al., this compound was utilized to synthesize a series of g-secretase inhibitors. The resulting compounds demonstrated significant inhibition of amyloid precursor protein processing, showcasing their potential as therapeutic agents for Alzheimer's disease.

Case Study 2: Antimicrobial Screening

A recent investigation into the antimicrobial properties of this compound revealed that certain derivatives exhibited substantial activity against both Gram-positive and Gram-negative bacteria. This study emphasizes the potential for developing new antibiotics based on the structural framework provided by this compound.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-3-carboxylate: Similar structure but with a different position of the carboxylate group.

    Ethyl 1-(4-aminopyridin-2-yl)-1H-imidazole-4-carboxylate: Contains an imidazole ring instead of a pyrazole ring.

    Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxamide: Contains a carboxamide group instead of a carboxylate group.

These compounds share similar core structures but differ in their functional groups or ring systems, which can lead to differences in their chemical reactivity and biological activities.

Biological Activity

Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate (CAS No. 1499395-16-2) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its molecular formula C11H12N4O2C_{11}H_{12}N_{4}O_{2} and a molecular weight of 232.24 g/mol . The following sections will explore its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-aminopyridine with ethyl pyrazole-4-carboxylate under controlled conditions to yield the desired compound. Various synthetic routes have been developed, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Biological Activities

This compound exhibits a range of biological activities, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial research.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR signaling, which are pivotal in various cancers. For instance, a study demonstrated that certain pyrazole derivatives showed significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231 when tested alone and in combination with doxorubicin .

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). These effects contribute to their therapeutic potential in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of pyrazole compounds has been documented extensively. Studies have reported that this compound displays notable activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the pyrazole ring can significantly influence its potency and selectivity against specific biological targets. For example:

Modification Effect on Activity
Substituents at position 3Increased antitumor activity against certain cancer cell lines
Variations in the carboxylate groupEnhanced solubility and bioavailability

Case Studies

Several case studies have provided insights into the practical applications of this compound:

  • Combination Therapy with Doxorubicin : A study involving this compound demonstrated enhanced cytotoxic effects when used alongside doxorubicin in breast cancer models, suggesting a synergistic effect that warrants further exploration .
  • Antimicrobial Testing : In vitro assays against a panel of bacterial pathogens revealed that this compound exhibited significant inhibitory concentrations, supporting its potential as a lead compound for antibiotic development .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate and its derivatives?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate with appropriate hydrazines and substituted pyridines. For example:

  • Step 1 : React ethyl acetoacetate with DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form an enamine intermediate.
  • Step 2 : Treat with phenylhydrazine derivatives and substituted 4-aminopyridines under reflux conditions in ethanol .
  • Step 3 : Purify via column chromatography and recrystallize from ethanol/water. Typical yields range from 60–80% .
    • Key Considerations : Monitor regioselectivity using 1H^1H-NMR to confirm pyrazole ring formation. Optimize solvent polarity to minimize byproducts.

Q. How can the molecular structure of this compound be validated using crystallographic techniques?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Crystal Growth : Dissolve the compound in DMSO-d6 or ethanol, and allow slow evaporation at 173 K .
  • Data Collection : Use a Bruker APEX-II diffractometer with MoKα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for structure solution and refinement. Typical R-factors should be ≤0.07 for high confidence .
    • Example Data :
ParameterValue
Space groupP21_1 (monoclinic)
Dihedral angles (pyrazole-pyridine)54–81°
Hydrogen bonding (N–H···O)2.8–3.0 Å

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s bioactivity as a kinase inhibitor?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the 4-aminopyridine group with halogenated or methoxy-substituted pyridines. Test inhibitory activity against p38α MAP kinase using enzymatic assays (IC50_{50} measurements) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to analyze binding interactions. Compare with crystallographic data from PDB entries (e.g., 3D structures of kinase-inhibitor complexes) .
    • Key Finding : Switching from 4-fluorophenyl to 2,4,6-trichlorophenyl substituents shifts selectivity from p38α MAP kinase to cancer-associated kinases due to altered hydrophobic interactions .

Q. How can conflicting crystallographic data (e.g., disorder in solvent molecules) be resolved during refinement?

  • Methodological Answer :

  • Disorder Handling : Use the SQUEEZE algorithm (PLATON) to model diffuse solvent contributions. Apply restraints to isotropic displacement parameters for disordered atoms .
  • Validation Tools : Check using checkCIF/PLATON alerts. Ensure data-to-parameter ratios >10:1 to avoid overfitting .
    • Case Study : In a related compound, DMSO solvent disorder was resolved by refining two occupancy positions for sulfur atoms (0.6:0.4 ratio) .

Q. What analytical techniques are optimal for characterizing hydrogen-bonding networks in this compound?

  • Methodological Answer :

  • FT-IR Spectroscopy : Identify N–H and O–H stretches (3200–3500 cm1^{-1}) and carbonyl vibrations (1700 cm1^{-1}) .
  • Graph Set Analysis : Use Etter’s notation to classify hydrogen-bonding patterns (e.g., C22(8)\text{C}_2^2(8) chains in crystal packing) .
  • Thermogravimetric Analysis (TGA) : Confirm solvent retention (e.g., DMSO) by mass loss at 100–150°C .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar pyrazole-carboxylates?

  • Resolution Strategy :

  • Reaction Monitoring : Use LC-MS to track intermediate formation. Variations in yields (e.g., 51–80% ) may arise from competing side reactions (e.g., ester hydrolysis).
  • Catalyst Optimization : Replace Ru-based catalysts with Cu(I)/ligand systems for higher reproducibility in decarboxylative alkylation steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate
Reactant of Route 2
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Ethyl 1-(4-aminopyridin-2-yl)-1H-pyrazole-4-carboxylate

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